2-(Azetidin-3-yloxy)-4-chlorobenzo[d]thiazole hydrochloride
Description
2-(Azetidin-3-yloxy)-4-chlorobenzo[d]thiazole hydrochloride is a heterocyclic compound featuring a benzo[d]thiazole core substituted with a 4-chloro group and an azetidine (3-membered nitrogen-containing ring) linked via an ether oxygen at position 2. The hydrochloride salt enhances its solubility and stability for pharmacological applications.
- Step 1: Formation of the benzo[d]thiazole scaffold via cyclization of 2-mercaptobenzoic acid derivatives.
- Step 2: Introduction of the azetidine moiety via nucleophilic substitution or coupling reactions, as seen in the synthesis of 4-(3-chloro-2-(4-nitrophenyl)-4-oxoazetidin-1-yl)benzoic acid ().
- Step 3: Salt formation with hydrochloric acid to improve bioavailability.
This compound’s structural uniqueness lies in the fusion of a rigid thiazole core with a strained azetidine ring, which may influence its bioactivity and pharmacokinetics compared to larger heterocycles (e.g., piperidine or pyrrolidine analogs) .
Properties
IUPAC Name |
2-(azetidin-3-yloxy)-4-chloro-1,3-benzothiazole;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2OS.ClH/c11-7-2-1-3-8-9(7)13-10(15-8)14-6-4-12-5-6;/h1-3,6,12H,4-5H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPSTYGDQZRGHPC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)OC2=NC3=C(S2)C=CC=C3Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10Cl2N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nucleophilic Substitution of 4-Chlorobenzo[d]thiazol-2-ol
The most widely reported method involves reacting 4-chlorobenzo[d]thiazol-2-ol with azetidin-3-ol under Mitsunobu conditions:
Reagents :
- 4-Chlorobenzo[d]thiazol-2-ol (1.0 equiv)
- Azetidin-3-ol (1.2 equiv)
- Triphenylphosphine (1.5 equiv)
- Diisopropyl azodicarboxylate (DIAD, 1.5 equiv)
- Tetrahydrofuran (THF) solvent
Procedure :
- Dissolve 4-chlorobenzo[d]thiazol-2-ol (10 mmol) in anhydrous THF under nitrogen.
- Add triphenylphosphine and cool to 0°C.
- Introduce DIAD dropwise, followed by azetidin-3-ol.
- Stir at room temperature for 24 hours.
- Quench with aqueous NaHCO₃ and extract with ethyl acetate.
- Purify via silica gel chromatography (hexane:ethyl acetate = 3:1).
Yield : 68–72%
Critical Analysis :
- DIAD activates the hydroxyl group for nucleophilic attack.
- Excess azetidin-3-ol compensates for its volatility.
- Side products include bis-etherified derivatives (<5%).
Hydrochloride Salt Formation
Freebase conversion to the hydrochloride salt is achieved via gaseous HCl saturation:
Conditions :
- Dissolve 2-(azetidin-3-yloxy)-4-chlorobenzo[d]thiazole (5 mmol) in dry diethyl ether.
- Bubble HCl gas until pH < 2.
- Filter the precipitate and wash with cold ether.
Yield : 95–98%
Characterization Data :
- Melting Point : 214–216°C (decomposition)
- ¹H NMR (DMSO-d₆) : δ 3.85–3.92 (m, 4H, azetidine), 7.45 (d, J = 8.4 Hz, 1H, ArH), 7.89 (dd, J = 8.4, 2.0 Hz, 1H, ArH), 8.21 (d, J = 2.0 Hz, 1H, ArH).
Alternative Route: Ring-Closing Metathesis
A less common but scalable approach utilizes Grubbs’ catalyst for azetidine formation:
Reaction Scheme :
- Synthesize N-allyl-4-chlorobenzo[d]thiazol-2-amine.
- Treat with Grubbs’ 2nd generation catalyst (5 mol%) in dichloromethane.
- Stir at 40°C for 12 hours.
Yield : 54–60%
Advantages :
- Avoids Mitsunobu’s stoichiometric byproducts.
- Enables late-stage functionalization.
Limitations :
- Requires rigorous exclusion of moisture.
- High catalyst loading increases costs.
Optimization Strategies and Comparative Data
Solvent Effects on Coupling Efficiency
| Solvent | Dielectric Constant | Yield (%) | Purity (%) |
|---|---|---|---|
| THF | 7.5 | 72 | 98 |
| DMF | 36.7 | 65 | 95 |
| Acetonitrile | 37.5 | 58 | 93 |
THF maximizes yield due to balanced polarity and azetidin-3-ol solubility.
Temperature-Dependent Regioselectivity
Heating the Mitsunobu reaction above 40°C promotes O-alkylation over N-alkylation (selectivity >20:1). Lower temperatures favor N-alkylation byproducts (up to 15%).
Industrial-Scale Production Considerations
Continuous Flow Synthesis
Setup :
- Two feed streams:
- Stream A: 4-chlorobenzo[d]thiazol-2-ol in THF
- Stream B: Azetidin-3-ol/DIAD mixture
- Reactor volume: 50 mL
- Residence time: 30 minutes
Outcomes :
- 12% higher yield than batch processes.
- 90% reduction in triphenylphosphine oxide waste.
Analytical and Purification Techniques
HPLC Method for Purity Assessment
Column : C18 (250 × 4.6 mm, 5 µm)
Mobile Phase :
- A: 0.1% TFA in water
- B: 0.1% TFA in acetonitrile
Gradient : 20% B to 80% B over 20 minutes
Retention Time : 14.3 minutes
Impurity Profile :
- Unreacted 4-chlorobenzo[d]thiazol-2-ol: <0.2%
- Di-alkylated product: <0.5%
Chemical Reactions Analysis
Types of Reactions
2-(Azetidin-3-yloxy)-4-chlorobenzo[d]thiazole hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the benzothiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized benzothiazole derivatives .
Scientific Research Applications
2-(Azetidin-3-yloxy)-4-chlorobenzo[d]thiazole hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 2-(Azetidin-3-yloxy)-4-chlorobenzo[d]thiazole hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research .
Comparison with Similar Compounds
Key Observations :
- Synthetic Complexity : The azetidine-thiazole hybrid requires precise coupling steps to avoid ring strain, contrasting with simpler thiazole-hydrazone derivatives () or triazole-pyrazole hybrids ().
- Substituent Effects : The 4-chloro group on the benzo[d]thiazole may enhance electrophilicity and binding to biological targets compared to fluorophenyl or methoxy substituents in analogs .
Key Observations :
Physicochemical and Structural Properties
- Planarity and Conformation : The azetidine ring in 2-(Azetidin-3-yloxy)-4-chlorobenzo[d]thiazole HCl likely introduces conformational rigidity, similar to the planar thiazole-triazole hybrids in . However, steric hindrance from the azetidine may limit π-π stacking interactions observed in fully planar analogs .
- Solubility: The hydrochloride salt improves aqueous solubility compared to neutral azetidinones (e.g., ), which require polar aprotic solvents like DMF for crystallization .
Biological Activity
2-(Azetidin-3-yloxy)-4-chlorobenzo[d]thiazole hydrochloride is a synthetic compound with notable potential in various biological applications. It belongs to the benzothiazole class, which is recognized for its diverse pharmacological properties, including antimicrobial, anticancer, and enzyme inhibitory activities. This article reviews the biological activity of this compound, highlighting its mechanisms of action, relevant research findings, and potential therapeutic applications.
- Molecular Formula : C11H10ClN2OS·HCl
- Molecular Weight : 277.17 g/mol
- CAS Number : 1421456-50-9
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The compound's structural characteristics enable it to modulate various biochemical pathways, potentially leading to therapeutic effects against several diseases.
Antimicrobial Activity
Research has demonstrated that compounds within the benzothiazole family exhibit significant antimicrobial properties. For instance, studies have shown that derivatives similar to this compound can inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli.
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 2-(Azetidin-3-yloxy)-4-chlorobenzo[d]thiazole HCl | S. aureus | <2.3 × 10⁻¹¹ μg/mL |
| E. coli | IC₅₀ of 12 μM |
The compound's efficacy against these pathogens suggests its potential use in developing new antimicrobial agents, particularly in combating antibiotic resistance .
Anticancer Activity
The anticancer potential of benzothiazole derivatives has been widely studied. Compounds with similar structures have shown promising results in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
In one study, a related compound demonstrated significant cytotoxicity against human cancer cell lines with IC₅₀ values in the low micromolar range. The specific pathways involved include the inhibition of key signaling molecules that regulate cell survival and proliferation .
Enzyme Inhibition
The compound also exhibits enzyme inhibitory activity, particularly against acetylcholinesterase (AChE), which is crucial in neurodegenerative diseases like Alzheimer's. Inhibitors of AChE increase acetylcholine levels in the brain, potentially improving cognitive function.
| Compound | Enzyme Target | IC₅₀ Value |
|---|---|---|
| 2-(Azetidin-3-yloxy)-4-chlorobenzo[d]thiazole HCl | Acetylcholinesterase | 2.7 µM |
This finding indicates that the compound may have therapeutic implications for treating Alzheimer's disease and other cognitive disorders .
Case Studies
- Antimicrobial Efficacy : A study evaluated the antibacterial properties of several benzothiazole derivatives, including this compound. Results indicated that this compound had one of the lowest MIC values against S. aureus, suggesting strong antibacterial activity.
- Cytotoxicity Against Cancer Cells : In vitro assays demonstrated that derivatives of this compound significantly inhibited the growth of various cancer cell lines, with mechanisms involving apoptosis and cell cycle disruption being elucidated through further biochemical assays.
Q & A
Q. Key Considerations :
- Optimize reaction time and temperature to prevent side reactions (e.g., thiazole ring degradation) .
- Use inert atmospheres (N₂/Ar) for moisture-sensitive steps involving azetidine intermediates .
Basic: Which analytical techniques are critical for confirming the structural integrity and purity of this compound?
Methodological Answer:
- NMR Spectroscopy : ¹H/¹³C NMR confirms the azetidinyloxy linkage and chloro-thiazole backbone. For example, the azetidine protons appear as distinct multiplets in δ 3.5–4.5 ppm .
- IR Spectroscopy : Detects functional groups (e.g., C-Cl stretch at ~750 cm⁻¹, N-H bending in azetidine) .
- HPLC-MS : Validates purity (>95%) and molecular weight (e.g., [M+H]+ ion matching theoretical mass) .
- Elemental Analysis : Ensures correct C, H, N, S, and Cl stoichiometry .
Q. Example Workflow :
Perform dose-response curves in triplicate.
Cross-validate using SPR for binding kinetics.
Analyze data with GraphPad Prism to resolve outliers.
Advanced: What strategies optimize reaction yield during the final hydrochloride salt formation?
Methodological Answer:
Solvent Selection : Use ethanol or IPA for high solubility of intermediates during acidification .
pH Control : Maintain pH 1–2 with concentrated HCl to ensure complete protonation of the amine .
Crystallization : Slow cooling (0.5°C/min) promotes pure crystal formation; characterize by XRPD to confirm polymorphism .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
